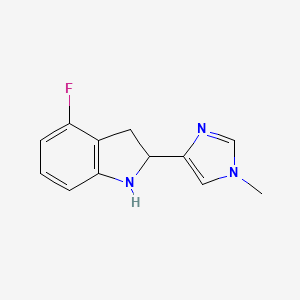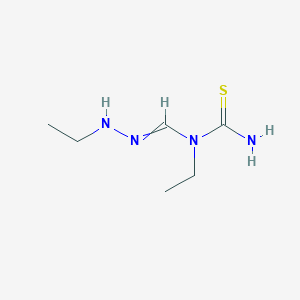
N-Carbamothioyl-N,N'-diethylmethanehydrazonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbamothioyl-N,N’-diethylmethanehydrazonamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the broader class of carbamothioyl derivatives, which are known for their diverse applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamothioyl-N,N’-diethylmethanehydrazonamide typically involves the reaction of diethylamine with carbon disulfide, followed by the addition of hydrazine hydrate. The reaction conditions often require a controlled temperature environment to ensure the proper formation of the desired product. The general reaction scheme can be represented as follows:
-
Reaction of Diethylamine with Carbon Disulfide: [ \text{C}_2\text{H}_5\text{NH}_2 + \text{CS}_2 \rightarrow \text{C}_2\text{H}_5\text{NHCS}_2\text{C}_2\text{H}_5 ]
-
Addition of Hydrazine Hydrate: [ \text{C}_2\text{H}_5\text{NHCS}_2\text{C}_2\text{H}_5 + \text{N}_2\text{H}_4 \rightarrow \text{N-Carbamothioyl-N,N’-diethylmethanehydrazonamide} ]
Industrial Production Methods
Industrial production of N-Carbamothioyl-N,N’-diethylmethanehydrazonamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Carbamothioyl-N,N’-diethylmethanehydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Carbamothioyl-N,N’-diethylmethanehydrazonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mécanisme D'action
The mechanism of action of N-Carbamothioyl-N,N’-diethylmethanehydrazonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrases, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can disrupt various physiological processes, making it a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Bis(dimethylamino)methylene)carbamothioyl)benzamide
- N-(Bis(2-hydroxyethyl)carbamothioyl)acrylamide
- N-((4-Sulfamoylphenyl)carbamothioyl)amides
Uniqueness
N-Carbamothioyl-N,N’-diethylmethanehydrazonamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets
Propriétés
Numéro CAS |
577746-68-0 |
|---|---|
Formule moléculaire |
C6H14N4S |
Poids moléculaire |
174.27 g/mol |
Nom IUPAC |
1-ethyl-1-[(ethylhydrazinylidene)methyl]thiourea |
InChI |
InChI=1S/C6H14N4S/c1-3-8-9-5-10(4-2)6(7)11/h5,8H,3-4H2,1-2H3,(H2,7,11) |
Clé InChI |
OXLUOLPLWBVWGK-UHFFFAOYSA-N |
SMILES canonique |
CCNN=CN(CC)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


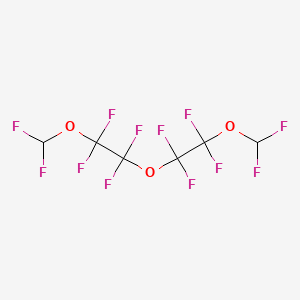
![Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl-](/img/structure/B12581301.png)


![N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12581320.png)
![N-{5-[(E)-(4-Chlorophenyl)diazenyl]quinolin-8-yl}benzenesulfonamide](/img/structure/B12581326.png)
![5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol](/img/structure/B12581336.png)
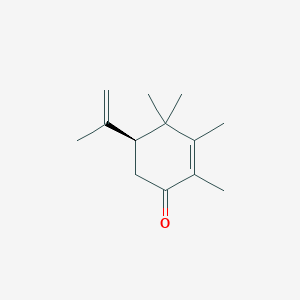
![5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine](/img/structure/B12581341.png)
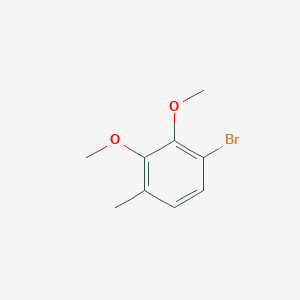
![[1]Benzofuro[3,2-f][1,3]benzothiazole](/img/structure/B12581359.png)
![Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide](/img/structure/B12581362.png)
